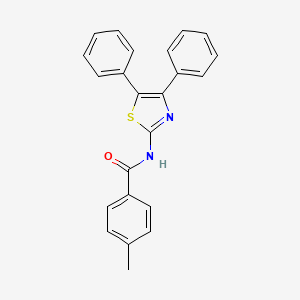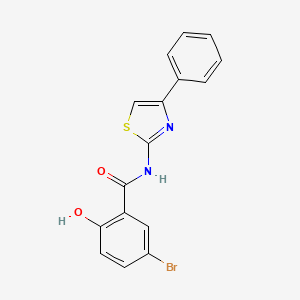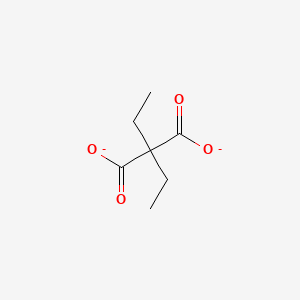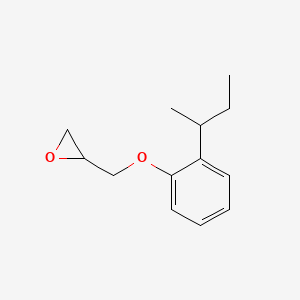
1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE is a chemical compound with the molecular formula C10H9Br. It is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a benzene ring substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE typically involves the bromination of propynyl benzene derivatives. One common method includes the reaction of 4-methylphenylacetylene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: 1-(3-Amino-prop-1-ynyl)-4-methyl-benzene.
Oxidation: 1-(3-Oxo-prop-1-ynyl)-4-methyl-benzene.
Reduction: 1-(3-Propyl)-4-methyl-benzene.
Aplicaciones Científicas De Investigación
1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE involves its interaction with specific molecular targets. The bromine atom and the propynyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene
- 1-(3-Bromo-prop-1-ynyl)-4-methoxy-benzene
- 1-(3-Bromo-prop-1-ynyl)-2-fluoro-benzene
Comparison: 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE is unique due to the presence of a methyl group at the para position of the benzene ring. This structural feature can influence its reactivity and properties compared to similar compounds with different substituents. For instance, the presence of a methoxy group in 1-(3-Bromo-prop-1-ynyl)-4-methoxy-benzene can enhance its electron-donating ability, affecting its chemical behavior .
Propiedades
Fórmula molecular |
C10H9Br |
|---|---|
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
1-(3-bromoprop-1-ynyl)-4-methylbenzene |
InChI |
InChI=1S/C10H9Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,8H2,1H3 |
Clave InChI |
GNUBIJVVEUBMRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[3-(4-Aminophenyl)quinoxalin-2-yl]aniline](/img/structure/B8762754.png)




![5,6-dimethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8762792.png)
![5-{[(3-Chlorophenyl)methyl]oxy}-2-methylbenzoic acid](/img/structure/B8762793.png)
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)
